N1-mesityl-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-mesityl-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Interaction Profiles
A study by Rickli et al. (2015) investigated the binding affinities of various compounds, including N-2-methoxybenzyl-phenethylamines (NBOMe drugs), at monoamine receptors. This research is significant in understanding the pharmacological properties of compounds related to N1-mesityl-N2-(4-methoxybenzyl)oxalamide. The study found that these compounds interact potently with serotonergic receptors and have high selectivity for certain receptors, which is essential for predicting their hallucinogenic effects and potential stimulant properties due to receptor interactions (Rickli et al., 2015).
Antimicrobial Activity of Complexes
Cukurovalı et al. (2002) examined Schiff base ligands and their complexes, which are structurally related to this compound. These complexes showed significant antimicrobial activities against various microorganisms. This study highlights the potential application of similar compounds in developing antimicrobial agents (Cukurovalı et al., 2002).
Antibacterial Activity of Oxidovanadium(V) Complexes
A 2020 study by Sang et al. used a ligand similar to this compound to prepare oxidovanadium(V) complexes. These complexes were found to have good antibacterial activity, which underscores the potential use of similar compounds in the field of antibacterial drug development (Sang et al., 2020).
Removal of N-(4-methoxybenzyl) Group
A study conducted by Yamaura et al. (1985) explored the oxidative removal of the N-(4-methoxybenzyl) group, which is closely related to the N2-(4-methoxybenzyl) part of this compound. This research contributes to understanding the chemical properties and potential modifications of similar compounds (Yamaura et al., 1985).
Schiff Bases as Corrosion Inhibitors
Research by Heydari et al. (2018) investigated Schiff bases containing N-(4-methoxybenzyl) groups as corrosion inhibitors. This research is relevant for understanding the potential industrial applications of compounds structurally similar to this compound in preventing metal corrosion (Heydari et al., 2018).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(23)18(22)20-11-15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLSKZXKXPYLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.